Ethyl 2-(4-hydroxyphenyl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRPSAWYSXUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 2 4 Hydroxyphenyl Propanoate
Chemo-Enzymatic Synthesis Approaches for Ethyl 2-(4-hydroxyphenyl)propanoate
The convergence of chemical and enzymatic methods, known as chemo-enzymatic synthesis, offers powerful tools for the construction of complex molecules like this compound with high precision. nih.gov Biocatalysts, particularly enzymes, are lauded for their remarkable efficiency, high selectivity, and operation under mild, environmentally friendly conditions. nih.gov
Esterification Reactions Utilizing Biocatalysts
The direct esterification of 4-hydroxyphenylpropanoic acid with ethanol, catalyzed by lipases, is a prominent chemo-enzymatic route to this compound. Lipases, such as the one from Candida antarctica (lipase B, often immobilized as Novozym 435), are widely employed due to their robustness and broad substrate specificity. mdpi.com These enzymatic reactions typically proceed under gentle temperature conditions, minimizing the formation of byproducts often associated with traditional chemical catalysis. frontiersin.org
Research has demonstrated the successful synthesis of various 4-hydroxyphenylpropanoic acid esters using Candida antarctica lipase (B570770) B (CALB). In one study, the synthesis of five different alkyl esters, including the ethyl ester, was achieved by reacting the phenolic acid with the corresponding alcohol. researchgate.net The use of immobilized lipases is particularly advantageous as it facilitates easy separation of the catalyst from the reaction mixture, allowing for its reuse and contributing to a more economical and sustainable process. researchgate.net
Table 1: Lipase-Catalyzed Esterification of 4-Hydroxyphenylpropanoic Acid
| Biocatalyst | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Candida antarctica lipase B (Novozym 435) | Ethanol | Methyl-tert-butyl ether | 37 | - | - | researchgate.net |
| Lipase AK | - | Aqueous system | 45 | 40 | 49 (conversion) | chemicalpapers.com |
Stereoselective Synthesis of Enantiomeric Forms via Enzyme Catalysis
The production of specific enantiomers of this compound is of great interest, and enzymes are exceptionally well-suited for this purpose due to their inherent chirality. One common strategy is the kinetic resolution of a racemic mixture of the ester. In this process, a lipase selectively hydrolyzes one enantiomer, leaving the other enantiomer in high enantiomeric excess. chemicalpapers.com
For instance, the stereoselective hydrolysis of (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester has been investigated using various lipases. Lipase AK has shown high catalytic activity and enantioselectivity, leading to the production of (R)-(−)-2-(4-hydroxyphenyl)propanoic acid with an enantiomeric excess of up to 98% at a conversion of 49%. chemicalpapers.com The unreacted (S)-ethyl 2-(4-hydroxyphenyl)propanoate can then be separated. Another approach involves the enantioselective hydrolysis of a related compound, racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, which has been successfully scaled up to produce the S-enantiomer of the corresponding acid in high enantiomeric purity (98.4–99.6% ee) and yields of 43–48%. colab.ws
Table 2: Stereoselective Synthesis via Enzyme Catalysis
| Substrate | Biocatalyst | Transformation | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester | Lipase AK | Hydrolysis | (R)-(−)-2-(4-hydroxyphenyl)propanoic acid | 98% | 49 (conversion) | chemicalpapers.com |
| rac-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | Various enzymes | Hydrolysis | S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid | 98.4–99.6% | 43–48 | colab.ws |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize environmental impact and enhance sustainability. chembam.com These principles are highly relevant to the synthesis of this compound.
Solvent-Free Reaction Systems
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. Solvent-free reaction systems for esterification reactions catalyzed by lipases have been successfully developed. nih.govnih.gov These systems not only reduce environmental impact but can also lead to higher reaction rates and easier product purification. For example, the solvent-free synthesis of various flavor esters using immobilized lipases has demonstrated high conversion rates. nih.gov While specific studies on the solvent-free synthesis of this compound are emerging, the successful application of this methodology to similar phenolic esters strongly suggests its feasibility and benefits.
Utilization of Renewable Feedstocks
The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. Research is actively exploring the production of the precursors of this compound from biomass. For instance, there are established microbial processes for the synthesis of 4-hydroxybenzoic acid, a related phenolic compound, from renewable feedstocks. While not a direct precursor, this demonstrates the potential for developing bio-based routes to 4-hydroxyphenylpropanoic acid. Lignin, a complex aromatic polymer abundant in plant biomass, is a particularly promising renewable source for various aromatic compounds, and its valorization could provide a sustainable pathway to the phenolic core of the target molecule.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental green chemistry metric that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. chembam.com Reactions with high atom economy are inherently more sustainable as they generate less waste. Esterification, being an addition-elimination reaction, can have a high atom economy, especially when catalyzed efficiently.
Novel Synthetic Routes to this compound and its Precursors
The quest for more efficient, selective, and environmentally benign methods for synthesizing this compound and its precursors has led to the exploration of innovative chemical strategies. These include the use of transition metal catalysis and investigations into photochemical and electrochemical pathways.
Exploration of Transition Metal Catalyzed Reactions
Transition metal-catalyzed reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound and its analogues, the McMurry reaction, which utilizes a low-valent titanium species, stands out. This reductive coupling of two carbonyl compounds to form an alkene has been employed in the synthesis of various complex molecules.
For instance, derivatives of this compound can be conceptualized through a McMurry-type coupling. The reaction of appropriate ketone precursors in the presence of a titanium reagent, typically generated from titanium tetrachloride (TiCl₄) and a reducing agent like zinc powder, can lead to the formation of a central double bond. tandfonline.comresearchgate.net While direct synthesis of the parent compound via this method is not commonly reported, it has been successfully used to synthesize structurally related compounds, such as ferrocenyl derivatives with potential biological activity. tandfonline.com The reaction involves the coupling of a ferrocenyl ketone with a substituted benzophenone, demonstrating the utility of this transition metal-catalyzed approach for creating complex molecular architectures based on the hydroxyphenylpropanoate scaffold. tandfonline.com
Photochemical and Electrochemical Synthesis Pathways
Photochemical and electrochemical methods represent emerging frontiers in chemical synthesis, often providing unique reactivity and milder reaction conditions compared to traditional thermal methods. While specific literature detailing the photochemical or electrochemical synthesis of this compound is limited, studies on related arylpropionic acids and esters suggest the potential of these approaches.
Photochemical reactions, initiated by the absorption of light, can drive unique chemical transformations. For example, processes for the photochemical production of α-aryl propionic acids have been patented, indicating the feasibility of using light to construct this class of compounds. google.com Similarly, photocatalyzed methods for the synthesis of α-arylated carboxylic acids, esters, and amides from α-trifluoromethyl alkenes have been developed, showcasing a modular approach to these structures. nih.gov
Electrochemical synthesis, which uses electrical current to drive chemical reactions, offers another green alternative. The electrochemical synthesis of esters from carboxylic acids has been demonstrated, providing a direct route to these functional groups. google.com More specifically, methods for the electrochemical preparation of aryl α-ketoesters from acetophenones have been reported, highlighting the potential for electrosynthesis in generating precursors to or analogues of this compound. nih.gov These examples suggest that both photochemical and electrochemical strategies hold promise for the future development of novel synthetic routes to this important chemical intermediate.
Derivatization Strategies for Structural Modification of this compound
The functional groups present in this compound—an ester, a phenolic hydroxyl group, and a chiral center—offer multiple avenues for structural modification. These derivatization strategies are crucial for creating new molecules with tailored properties and for their application in various fields of chemical science.
Ester Hydrolysis and Re-esterification Studies
The ester group in this compound is a key site for chemical transformation, with hydrolysis and re-esterification being fundamental reactions. Hydrolysis, the cleavage of the ester bond, can be achieved under acidic, basic, or enzymatic conditions to yield 2-(4-hydroxyphenyl)propanoic acid.
Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to obtain the carboxylic acid. google.com Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is also effective but is an equilibrium process.
Of particular interest is the use of enzymes, specifically lipases, for the hydrolysis of this compound. Lipase-catalyzed hydrolysis can be highly stereoselective, making it a valuable tool for the kinetic resolution of racemic mixtures. nih.gov For example, the hydrolysis of racemic this compound using Lipase AK has been studied in detail. nih.gov By optimizing reaction conditions, a high degree of conversion and enantiomeric excess of the resulting (R)-(-)-2-(4-hydroxyphenyl)propanoic acid can be achieved. nih.gov
Table 1: Optimized Conditions for Lipase-Catalyzed Hydrolysis of (±)-Ethyl 2-(4-hydroxyphenyl)propanoate nih.gov
| Parameter | Optimal Condition |
| Temperature | 45 °C |
| pH | 5.5 |
| Lipase AK Dosage | 10 mg |
| Substrate Dosage | 0.04 mmol |
| Reaction Time | 40 h |
| Result | |
| Conversion | ~49% |
| Enantiomeric Excess (product) | ~98% |
Following hydrolysis, the resulting carboxylic acid can be re-esterified with different alcohols to generate a library of novel ester derivatives. This allows for the systematic modification of the ester group to fine-tune the molecule's physicochemical properties.
Aromatic Substitution Reactions on the Phenolic Moiety
The phenolic ring in this compound is activated towards electrophilic aromatic substitution reactions due to the electron-donating nature of the hydroxyl group. This allows for the introduction of a wide range of functional groups onto the aromatic ring, providing a powerful strategy for creating diverse derivatives.
The hydroxyl group is an ortho-, para-directing group. Since the para position is already substituted, electrophilic attack will primarily occur at the positions ortho to the hydroxyl group (positions 3 and 5). Common electrophilic aromatic substitution reactions that can be applied include:
Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ in the presence of a suitable solvent.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like AlCl₃.
The synthesis of novel arylpropionic esters bearing various functional groups has been explored for potential biological applications, demonstrating the utility of these substitution reactions. nih.gov
Table 2: Potential Aromatic Substitution Derivatives of this compound
| Reagents | Major Product(s) |
| Br₂, FeBr₃ | Ethyl 2-(3-bromo-4-hydroxyphenyl)propanoate |
| HNO₃, H₂SO₄ | Ethyl 2-(4-hydroxy-3-nitrophenyl)propanoate |
| SO₃, H₂SO₄ | Ethyl 2-(4-hydroxy-3-sulfophenyl)propanoate |
| CH₃Cl, AlCl₃ | Ethyl 2-(4-hydroxy-3-methylphenyl)propanoate |
Side-Chain Functionalization and Chiral Auxiliary Applications
The propanoate side chain of this compound, particularly the stereogenic center at the α-carbon, is a key feature that can be exploited in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk Once the desired stereochemistry is established, the auxiliary can be removed.
While this compound itself is not commonly cited as a chiral auxiliary, its chiral nature and the presence of functional handles make its derivatives potential candidates for such applications. The general principle involves attaching the chiral propanoate moiety to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. wikipedia.org
Functionalization of the side chain can also be explored. For instance, reactions at the α-carbon can be envisioned. After deprotonation with a suitable base to form an enolate, this intermediate could potentially react with various electrophiles, allowing for the introduction of new substituents at this position. The stereochemical outcome of such reactions would be of significant interest.
The development of chiral auxiliaries is a major area of research in organic synthesis. researchgate.net For example, oxazolidinones and camphorsultams are well-known chiral auxiliaries used in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net The principles learned from these established systems could guide the design of new chiral auxiliaries based on the this compound scaffold.
Elucidating Structure Activity Relationships Sar of Ethyl 2 4 Hydroxyphenyl Propanoate and Its Analogues
Systematic Modification of the Ester Group and its Impact on Molecular Interactions
The ester group of ethyl 2-(4-hydroxyphenyl)propanoate is a critical determinant of its physicochemical properties and, consequently, its biological activity. Modifications to this group can significantly alter the compound's lipophilicity, steric profile, and susceptibility to hydrolysis, all of which influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target enzymes or receptors.
The ethyl ester, for instance, enhances the lipophilicity of the molecule compared to its methyl analog, a characteristic that can improve its ability to permeate biological membranes. Comparative in vitro assays are often employed to quantify these differences in absorption. Furthermore, the steric and electronic properties of the ester group play a direct role in how the molecule binds to its biological target.
The stability of the ester group is another important consideration. It is susceptible to hydrolysis under various pH conditions, a process that can be accelerated in acidic environments. This degradation can be mitigated through the use of stabilizers. The thermal stability of the compound is also a factor, with decomposition thresholds indicating the need for specific storage conditions to maintain its integrity.
Systematic modifications of the ester group, such as altering the length and branching of the alkyl chain, can provide valuable insights into the SAR. The following table illustrates how variations in the ester group can affect the biological activity of related compounds.
| Compound | Ester Group Modification | Observed Impact on Biological Activity |
| This compound | Ethyl ester | Serves as a reference for comparison. |
| Mthis compound | Methyl ester | Reduced lipophilicity compared to the ethyl ester, potentially affecting membrane permeability. |
| Propyl 2-(4-hydroxyphenyl)propanoate | Propyl ester | Increased lipophilicity, which may enhance or hinder activity depending on the target. |
| Isopropyl 2-(4-hydroxyphenyl)propanoate | Isopropyl ester | Introduces steric bulk, which can probe the size constraints of the binding pocket. |
Investigating the Role of the Hydroxyl Group in Biological Activities
The phenolic hydroxyl group at the 4-position of the aromatic ring is a key functional group that significantly influences the biological activity of this compound. This group can participate in crucial hydrogen bonding interactions with amino acid residues within the active site of a target protein, thereby anchoring the molecule in a specific orientation and contributing to its binding affinity. ontosight.ai
The presence of the hydroxyl group also imparts antioxidant properties to the molecule. Phenolic compounds are well-known for their ability to scavenge free radicals, which can help protect cells from oxidative damage implicated in various diseases. ontosight.ai
To investigate the precise role of this hydroxyl group, researchers often synthesize and evaluate analogues where this group is modified or replaced. Common modifications include:
Alkylation: Converting the hydroxyl group to an ether (e.g., a methoxy (B1213986) group) eliminates its ability to act as a hydrogen bond donor, although it can still function as a hydrogen bond acceptor. This change also increases the molecule's lipophilicity.
Esterification: Acylating the hydroxyl group to form an ester can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active phenolic compound.
Replacement with other functional groups: Substituting the hydroxyl group with a halogen, an amino group, or other functionalities can provide insights into the electronic and steric requirements at this position.
The following table summarizes the impact of such modifications on the biological profile of the parent compound.
| Compound Analogue | Modification of the Hydroxyl Group | Anticipated Effect on Biological Activity |
| Ethyl 2-(4-methoxyphenyl)propanoate | O-methylation (ether formation) | Loss of hydrogen bond donating ability, potential decrease in binding affinity if H-bond donation is critical. Increased lipophilicity. |
| Ethyl 2-(4-acetoxyphenyl)propanoate | O-acetylation (ester formation) | May act as a prodrug, releasing the active hydroxyl compound upon hydrolysis. |
| Ethyl 2-(4-aminophenyl)propanoate | Replacement with an amino group | The amino group can also act as a hydrogen bond donor and acceptor, potentially maintaining or altering the binding mode. |
| Ethyl 2-(4-fluorophenyl)propanoate | Replacement with a fluorine atom | Fluorine is a weak hydrogen bond acceptor and can alter the electronic properties of the aromatic ring. |
Stereochemical Influences on Molecular Recognition and Bioactivity Profiles
The presence of a chiral center at the second carbon of the propanoate chain in this compound means that it can exist as two enantiomers: (R)-ethyl 2-(4-hydroxyphenyl)propanoate and (S)-ethyl 2-(4-hydroxyphenyl)propanoate. The spatial arrangement of the substituents around this chiral center can have a profound impact on the molecule's interaction with biological targets, which are themselves chiral.
This stereoselectivity is a well-established principle in pharmacology and agrochemistry, where often only one enantiomer is responsible for the desired biological effect, while the other may be inactive or even exhibit undesirable off-target effects. The differential activity of enantiomers arises from their ability to form distinct three-dimensional interactions with the binding site of a protein.
For instance, in the context of certain herbicides, the (R)-configuration is critical for their biological activity. This specificity is attributed to the precise fit of the (R)-enantiomer into the active site of the target enzyme, allowing for optimal binding and inhibition. The (S)-enantiomer, with its different spatial arrangement, may not be able to achieve the same favorable interactions and thus exhibits significantly lower activity.
The following table illustrates the importance of stereochemistry in the bioactivity of related compounds.
| Enantiomer | Stereochemical Configuration | Observed Biological Activity |
| (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | (R) | Exhibits high herbicidal activity, indicating a strong interaction with the target enzyme. |
| (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate | (S) | Shows significantly lower herbicidal activity compared to the (R)-enantiomer. |
Impact of Aromatic Ring Substitutions on Electronic and Steric Properties
Modifying the substituents on the aromatic ring of this compound can dramatically alter its electronic and steric properties, thereby influencing its reactivity and biological activity. The nature of these substituents determines whether they donate or withdraw electron density from the ring, which in turn affects the molecule's interaction with its biological target. lumenlearning.comlasalle.edu
Electron-donating groups (EDGs), such as alkyl, hydroxyl, and amino groups, increase the electron density of the aromatic ring, making it more nucleophilic. lasalle.edu This can enhance the binding affinity if the target protein has an electron-deficient region in its active site. Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, and carbonyl groups, decrease the electron density of the ring, making it less nucleophilic. lumenlearning.comlasalle.edu This can be advantageous if the binding site is electron-rich.
The position of the substituent on the aromatic ring also plays a crucial role. Substituents can direct the orientation of the molecule within the binding pocket, and their placement can either facilitate or hinder key interactions. Steric hindrance is another important factor; bulky substituents can prevent the molecule from fitting properly into the active site, leading to a loss of activity.
The following table provides examples of how different substituents on the aromatic ring can affect the properties and potential bioactivity of the parent compound.
| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Bioactivity |
| -CH₃ (Methyl) | ortho, meta, or para | Electron-donating | Minor | Can enhance activity by increasing electron density. |
| -Cl (Chloro) | ortho, meta, or para | Electron-withdrawing (inductive), Electron-donating (resonance) | Minor | Can increase lipophilicity and alter electronic interactions. |
| -NO₂ (Nitro) | ortho, meta, or para | Strongly electron-withdrawing | Moderate | May decrease activity if the target requires an electron-rich ring. |
| -NH₂ (Amino) | ortho, meta, or para | Strongly electron-donating | Minor | Can form additional hydrogen bonds and enhance activity. |
Computational Approaches to SAR Prediction and Optimization for this compound Derivatives
Computational methods are invaluable tools in modern drug discovery and development, enabling the prediction and optimization of the structure-activity relationships of molecules like this compound and its derivatives. These in silico techniques can significantly reduce the time and cost associated with synthesizing and testing new compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized analogues.
For this compound derivatives, relevant molecular descriptors could include:
Electronic properties: Hammett constants, dipole moment, and atomic charges.
Steric properties: Molecular weight, molar refractivity, and van der Waals volume.
Hydrophobic properties: LogP (partition coefficient) and solubility parameters.
Topological indices: Connectivity indices and shape indices.
Once a statistically significant QSAR model is developed, it can be used to virtually screen a library of potential derivatives and prioritize those with the highest predicted activity for synthesis and biological evaluation.
Pharmacophore modeling is another powerful computational approach that focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. This model can be developed based on the structures of a set of known active compounds, even when the three-dimensional structure of the target protein is unknown.
For this compound and its active analogues, a pharmacophore model would likely include features such as:
A hydrogen bond donor (the phenolic hydroxyl group).
A hydrogen bond acceptor (the ester carbonyl group).
An aromatic ring.
A hydrophobic region (the ethyl group).
This pharmacophore model can then be used as a 3D query to search virtual compound libraries for new molecules that match the required spatial arrangement of features. This ligand-based design approach can lead to the discovery of novel scaffolds with improved biological activity and physicochemical properties.
Mechanistic Investigations of Biological Activities of Ethyl 2 4 Hydroxyphenyl Propanoate at a Molecular Level
Receptor Binding and Ligand-Target Interactions of Ethyl 2-(4-hydroxyphenyl)propanoate
The interaction of this compound with biological systems is a subject of growing interest. Understanding its binding to specific molecular targets and the nature of these interactions is crucial for elucidating its mechanism of action.
Current research indicates that this compound primarily interacts with enzymes rather than specific receptors. It has been identified as a modulator of lipase (B570770) activity, suggesting a role in lipid metabolism. evitachem.com The compound is also recognized as a degradation product of the herbicide fenoxaprop-ethyl, which points to its interaction with enzymes involved in the metabolic pathways of xenobiotics. chemicalbook.com Further investigation is needed to identify and characterize other potential molecular targets.
It is important to distinguish between different isomers and closely related compounds, as they may have different biological targets and activities. For instance, ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate is a known degradation product of fenoxaprop-ethyl. chemicalbook.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate |
|---|---|---|---|
| Molecular Formula | C11H14O4 | C11H14O4 | C13H18O4 |
| Molecular Weight | 210.23 g/mol | 210.23 g/mol | 238.28 g/mol |
| Hydrogen Bond Donor Count | 2 | Not Available | Not Available |
| Hydrogen Bond Acceptor Count | 4 | Not Available | Not Available |
| Rotatable Bond Count | 4 | Not Available | Not Available |
Note: Data sourced from PubChem and other chemical databases. chemicalbook.comnih.govpharmaffiliates.com
The structure of this compound, featuring a hydroxyl group and an ester moiety, allows for various non-covalent interactions that govern its binding to molecular targets. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors. libretexts.org These hydrogen bonds are critical for the specificity and stability of the ligand-target complex.
Modulation of Enzymatic Pathways by this compound
The influence of this compound on enzymatic pathways is a key aspect of its biological function. Its ability to either inhibit or enhance enzyme activity can have significant physiological consequences.
While specific inhibitory constants and detailed kinetic studies for this compound are not extensively documented in publicly available literature, its role as a modulator of lipase activity has been noted. evitachem.com The mechanism of this modulation, whether it is competitive, non-competitive, or uncompetitive, requires further experimental investigation. Such studies would involve measuring reaction rates at varying substrate and inhibitor concentrations to determine the mode of inhibition and the corresponding kinetic parameters (e.g., Kᵢ, Kₘ).
There is currently a lack of specific studies focusing on the allosteric modulation of enzymes by this compound. Allosteric modulation involves binding to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Future research could explore whether this compound can act as an allosteric modulator for certain enzymes, which would open new avenues for understanding its biological effects.
Investigation of Cellular Signaling Pathway Interactions in In Vitro Systems
The effects of this compound on cellular signaling pathways are an area of active research. In vitro studies using cell cultures are essential to dissect the molecular cascades affected by this compound. For example, its precursor, 4-hydroxyphenyl-2-propionic acid, has been detected in biofluids like blood and urine and is known to be located in the cytoplasm. hmdb.ca This suggests that its ethyl ester derivative could also be present within cells and potentially interact with intracellular signaling molecules.
Given its interaction with lipases, it is plausible that this compound could influence signaling pathways that are regulated by lipid messengers. However, direct evidence from in vitro studies detailing its impact on specific pathways, such as MAP kinase or PI3K/Akt signaling, is not yet available. Further research is necessary to map its interactions with cellular signaling networks and to understand the downstream consequences of these interactions.
Nuclear Receptor Activation/Inhibition Studies
Nuclear receptors are a critical family of ligand-activated transcription factors that regulate a host of physiological processes, including metabolism, development, and immunity. pharmaffiliates.com These receptors, such as the peroxisome proliferator-activated receptors (PPARs), estrogen receptors (ERs), and orphan nuclear receptors like NR4A1, possess a ligand-binding domain (LBD). pharmaffiliates.com The binding of a ligand to the LBD initiates a conformational change, leading to the recruitment of co-regulator proteins and the modulation of target gene expression. pharmaffiliates.com
Phenolic compounds, in general, are known to interact with various nuclear receptors, acting as either agonists or antagonists. However, specific studies detailing the direct interaction of this compound with nuclear receptors are not extensively documented in current scientific literature. The potential for this compound to act as a ligand is plausible due to its 4-hydroxyphenyl moiety, a common feature in many known nuclear receptor ligands. For instance, research on other molecules has shown that synthetic compounds can be designed to bind to the LBD of receptors like PPARγ, inducing an anti-diabetic effect. researchgate.net Similarly, natural products are recognized as sources for identifying new ligands for orphan nuclear receptors. nih.gov
Further research, such as cell-based luciferase reporter assays and direct binding studies, is necessary to determine if this compound can activate or inhibit specific nuclear receptors and to elucidate the downstream transcriptional consequences of such interactions.
Effects on Kinase Cascades and Second Messenger Systems
Intracellular signaling is largely governed by intricate kinase cascades and the generation of second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+). These pathways, including the Mitogen-Activated Protein (MAP) kinase and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, are crucial for transmitting signals from the cell surface to the nucleus, thereby controlling cellular processes like proliferation, inflammation, and survival. nih.gov
Currently, direct experimental evidence demonstrating the effects of this compound on specific kinase cascades or second messenger systems is scarce. Research on other compounds has shown the ability of small molecules to modulate these pathways. For example, a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) was found to activate the PI3-kinase/Akt pathway while attenuating the activation of ERK1/2 and p38 MAP kinases in response to inflammatory stimuli. nih.gov Prostaglandins are known to activate their respective G-protein coupled receptors, which in turn regulate the levels of second messengers such as cAMP and Ca2+. mdpi.com
Given that this compound is a phenolic compound, it could potentially influence kinase signaling indirectly through its antioxidant or anti-inflammatory activities, but dedicated studies are required to confirm any direct modulatory role on these critical signaling networks.
Antioxidant Mechanisms of Action in Cellular and Subcellular Models
Phenolic compounds are widely recognized for their antioxidant properties, which are central to their protective effects against various diseases linked to oxidative stress. ontosight.ai The antioxidant mechanisms can be broadly categorized into direct radical scavenging and the indirect modulation of the body's own antioxidant defense systems.
Radical Scavenging Capabilities and Redox Potentials
The direct antioxidant activity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals by donating a hydrogen atom or an electron. The phenolic hydroxyl group is key to this function. The radical scavenging potential of compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov
Modulation of Endogenous Antioxidant Systems
Beyond direct scavenging, a crucial antioxidant mechanism involves the upregulation of endogenous antioxidant enzymes. The primary regulator of this cellular defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. mdpi.comnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com In the presence of oxidative stress or Nrf2-activating compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various cytoprotective genes. researchgate.net This leads to the increased expression of Phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), catalase (CAT), and glutathione (B108866) peroxidases (GPx). mdpi.comnih.gov
Many natural bioactive compounds, including various polyphenols, are known activators of the Nrf2 pathway. researchgate.netnih.gov These compounds can induce a robust antioxidant response, protecting cells from damage. nih.gov Although it is plausible that this compound could act as an Nrf2 activator due to its phenolic nature, direct experimental studies confirming its ability to induce Nrf2 nuclear translocation and upregulate ARE-mediated gene expression are currently lacking.
Anti-Inflammatory Mechanisms via Molecular Target Engagement In Vitro
Inflammation is a complex biological response involving a variety of mediators. Chronic inflammation is implicated in numerous diseases, and targeting the enzymes that produce these mediators is a key therapeutic strategy.
Inhibition of Pro-Inflammatory Mediators and Enzymes
The arachidonic acid cascade is a major pathway in inflammation, involving the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are key pro-inflammatory mediators. nih.gov Similarly, 5-lipoxygenase (5-LOX) converts arachidonic acid into leukotrienes, another class of potent inflammatory molecules. nih.gov Inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
The potential anti-inflammatory activity of this compound is suggested by its structure, which shares features with known anti-inflammatory agents. However, specific inhibitory data (IC50 values) for this compound against COX or LOX enzymes have not been reported. Research into structurally related compounds provides a basis for its potential activity. For instance, various propanoate derivatives have been synthesized and tested for their ability to inhibit these enzymes. The tables below present findings for other compounds, illustrating the type of data required to fully characterize the anti-inflammatory profile of this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibition by Various Compounds This table presents data for compounds other than this compound for comparative purposes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| MAK01 (a synthetic propanoate) | 314 | Data Not Provided | nih.gov |
| 2-[2-(4-benzyloxyphenyl)morpholino]ethyl-2-(4-iso-butylphenyl)-propanoate hydrochloride | Data Not Provided | 0.78 | nih.gov |
| Ethyl acetate (B1210297) fraction (Bacopa monniera) | Data Not Provided | 1.32 (µg/mL) | nih.gov |
| Bacoside fraction (Bacopa monniera) | Data Not Provided | 1.19 (µg/mL) | nih.gov |
| Indomethacin (Reference Drug) | Data Not Provided | 0.23 (µg/mL) | nih.gov |
Table 2: In Vitro Lipoxygenase (LOX) Inhibition by Various Compounds This table presents data for compounds other than this compound for comparative purposes.
| Compound | Enzyme | IC50 | Reference |
|---|---|---|---|
| MAK01 (a synthetic propanoate) | 5-LOX | 105 µg/mL | nih.gov |
| Ethyl acetate fraction (Bacopa monniera) | 5-LOX | 25 µg/mL | nih.gov |
| Bacoside fraction (Bacopa monniera) | 5-LOX | 68 µg/mL | nih.gov |
| Ethyl acetate extract (Averrhoa carambola) | Lipoxygenase | 10.17 ng/mL | unair.ac.id |
| Nordihydroguaiaretic acid (NDGA) (Reference Drug) | 5-LOX | 2 µg/mL | nih.gov |
Modulation of Signaling Pathways Involved in Inflammatory Responses
The inflammatory response is a complex biological process involving a network of signaling pathways that regulate the expression of various pro-inflammatory and anti-inflammatory mediators. Key pathways implicated in inflammation include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. While the broader class of phenolic compounds has been investigated for their anti-inflammatory properties, specific data on the direct modulatory effects of this compound on these signaling pathways is not extensively documented in publicly available scientific literature.
Research into related compounds offers a glimpse into potential mechanisms. For instance, other propanoate derivatives and phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase-2 (COX-2) and by modulating the NF-κB and MAPK pathways. These pathways are crucial in the cellular response to inflammatory stimuli, leading to the production of cytokines, chemokines, and other inflammatory molecules.
A study on a structurally related compound, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), demonstrated significant inhibitory effects on the production of inflammatory cytokines such as IL-6, IL-1beta, IL-8, and TNF-alpha in lipopolysaccharide (LPS)-stimulated THP-1 cells. nih.gov This inhibition was associated with the suppression of NF-κB p65 phosphorylation. nih.gov In silico analysis further suggested that MHPAP could bind to IκB kinase (IKK), a critical component in the NF-κB signaling pathway. nih.gov
Another related molecule, 3-(4-hydroxyphenyl)propionic acid (HPPA), a microbial metabolite of procyanidin (B600670) A2, has been shown to restrict ox-LDL-induced cellular oxidative stress and inflammation through the nuclear factor kappa-B (NF-κB) pathway in macrophage cells. rsc.org
However, it is crucial to emphasize that these findings pertain to structurally similar but distinct molecules. Direct experimental evidence detailing the specific interactions of this compound with components of the NF-κB, MAPK, or other inflammatory signaling pathways is not available in the current body of research. Therefore, a conclusive statement on its specific molecular mechanisms in modulating inflammatory responses cannot be made at this time. Further focused research is required to elucidate the precise role and mechanism of action of this compound in the context of inflammatory signaling.
Research Findings on Related Compounds
| Compound | Cell Line/Model | Key Findings | Signaling Pathway(s) Implicated | Reference |
|---|---|---|---|---|
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | LPS-stimulated THP-1 cells and human PBMCs | Significantly inhibited the production of IL-6, IL-1beta, IL-8, and TNF-alpha. Inhibited NF-κB p65 phosphorylation. | NF-κB | nih.gov |
| 3-(4-Hydroxyphenyl)propionic acid (HPPA) | ox-LDL-treated macrophage cells | Suppressed cellular oxidative stress and inflammation. | Nuclear factor kappa-B (NF-κB) | rsc.org |
| Sodium Propionate | J774-A1 cell line and in vivo rat models | Decreased the expression of COX-2 and iNOS. Reduced paw inflammation. | NF-κB | researchgate.net |
Advanced Analytical Methodologies for Research on Ethyl 2 4 Hydroxyphenyl Propanoate
High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research
High-resolution spectroscopy is fundamental in confirming the molecular structure of synthesized "Ethyl 2-(4-hydroxyphenyl)propanoate" and assessing its purity. These techniques offer detailed insights into the atomic and molecular composition of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, advanced two-dimensional (2D) techniques are employed to resolve complex structural questions and confirm atomic connectivity.
2D-NMR Techniques: For a molecule like "this compound," 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical.
COSY: This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the proton-proton connectivities within the ethyl group and the propanoate backbone.
HSQC: This technique maps protons directly to the carbon atoms they are attached to, confirming the ¹H and ¹³C assignments for each CH, CH₂, and CH₃ group in the molecule.
HMBC: This experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton, for instance, by showing the correlation from the protons on the ethyl group to the carbonyl carbon of the ester, and from the aromatic protons to the various carbons in the phenyl ring.
Theoretical and experimental NMR data from related compounds are often used as a reference for structural confirmation. nih.gov
Solid-State NMR (ssNMR): Unlike solution-state NMR, which provides information on molecules in a dissolved state, ssNMR analyzes the compound in its solid form. This is particularly useful for studying polymorphism (the ability of a compound to exist in multiple crystalline forms) and for understanding the molecular conformation and packing in the solid state. For "this compound," ssNMR could differentiate between various crystalline forms, which may exhibit different physical properties.
| Technique | Purpose | Information Obtained |
|---|---|---|
| 2D-COSY | Structural Confirmation | Identifies proton-proton (¹H-¹H) couplings, confirming the sequence of protons in the ethyl and propanoate fragments. |
| 2D-HSQC | Structural Confirmation | Correlates directly bonded protons and carbons (¹H-¹³C), assigning specific protons to their corresponding carbon atoms. |
| 2D-HMBC | Structural Elucidation | Shows long-range (2-3 bond) correlations between protons and carbons, establishing the connectivity between functional groups (e.g., ethyl ester to the propanoate chain, propanoate chain to the phenyl ring). |
| Solid-State NMR (ssNMR) | Purity and Polymorph Analysis | Analyzes the compound in its solid, crystalline form to identify different polymorphs and assess crystalline purity. |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high accuracy. This is particularly vital for identifying unknown metabolites of "this compound" in complex biological matrices from in vitro studies.
When "this compound" is incubated with liver microsomes or other metabolic systems, it may undergo various biotransformations, such as hydroxylation, hydrolysis of the ester, or conjugation. HRMS, often coupled with a chromatographic separation method like UHPLC, can detect these metabolites. By measuring the exact mass of a metabolite, researchers can propose its elemental composition and, consequently, its likely chemical structure. For example, the hydrolysis of the ethyl ester group would result in a metabolite with a specific mass corresponding to "2-(4-hydroxyphenyl)propanoic acid". chemicalbook.com HRMS analysis of related compounds has been documented, providing a basis for expected fragmentation patterns and accurate mass measurements. beilstein-journals.org
Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices (for in vitro studies)
Chromatographic methods are essential for isolating and quantifying "this compound" and its metabolites from complex biological samples, such as cell culture media or microsomal incubations.
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. These benefits stem from the use of columns packed with smaller particles (typically sub-2 µm). When coupled with a mass spectrometer (UHPLC-MS), this becomes a highly specific and sensitive platform for quantitative analysis.
For in vitro studies, a UHPLC-MS method would be developed to separate "this compound" from its potential metabolites and other components of the biological matrix. The mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides the selectivity and sensitivity needed for accurate quantification, even at very low concentrations. The use of green solvents like ethyl lactate (B86563) in extraction, followed by UHPLC-MS analysis, is also a modern approach in metabolomics. mdpi.com
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 or C8 column with sub-2 µm particles. |
| Mobile Phase | A gradient of water (often with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. |
| Flow Rate | Typically in the range of 0.4-0.8 mL/min. |
| Ionization Source | Electrospray Ionization (ESI), operated in either positive or negative mode depending on the analyte. |
| MS Detection | High-resolution detector (e.g., TOF or Orbitrap) for metabolite identification or a triple quadrupole (QqQ) for targeted quantification. |
"this compound" possesses a chiral center at the second carbon of the propanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-"this compound". Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them.
Chiral chromatography is the definitive method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., Chiralpak®) are widely used and can be operated in various modes, including normal-phase, reversed-phase, and supercritical fluid chromatography (SFC). sigmaaldrich.comfagg-afmps.be The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers, which is necessary for accurate determination of the enantiomeric excess (ee) or enantiomeric ratio. sigmaaldrich.com
Electrochemical Methods for Redox Potential Determination and Reaction Monitoring
The phenolic hydroxyl group on the phenyl ring of "this compound" is susceptible to oxidation. evitachem.com Electrochemical methods, such as cyclic voltammetry (CV), can be employed to study this redox behavior.
By applying a varying potential to an electrode in a solution containing the compound, CV can determine the oxidation potential of the phenolic group. This information is valuable for several reasons:
It provides insight into the compound's antioxidant potential.
It helps in understanding potential metabolic pathways involving oxidation.
It can be used to monitor chemical reactions where the phenolic group is modified, as the electrochemical response will change accordingly.
The data obtained from these electrochemical studies can help predict the compound's stability and its interactions in biological systems where redox processes are prevalent.
X-ray Crystallography and Structural Biology Approaches to Ligand-Target Complexes
While a specific crystal structure for this compound is not publicly available, significant insights into its binding mechanisms can be derived from structural studies of its parent compound, fenoxaprop-p-ethyl (B1329639), and its interaction with the target enzyme, acetyl-CoA carboxylase (ACCase). Fenoxaprop-p-ethyl is a member of the aryloxyphenoxypropionate (APP) class of herbicides, which function by inhibiting ACCase, a critical enzyme in the fatty acid biosynthesis pathway of grasses. The active form of the herbicide, resulting from the hydrolysis of the ethyl ester, is what ultimately binds to and inhibits the enzyme. Understanding the structural basis of this interaction at the molecular level is crucial for the rational design of new herbicides and for understanding mechanisms of resistance.
Computational modeling and molecular dynamics simulations have been employed to elucidate the binding mode of fenoxaprop-p-ethyl within the carboxyltransferase (CT) domain of ACCase. These studies often utilize publicly available crystal structures of ACCase, such as those deposited in the Protein Data Bank (PDB), to perform docking and simulation experiments.
One such computational analysis investigated the interaction of fenoxaprop-p-ethyl with ACCase, using PDB entry 3JZF. pnrjournal.com The study revealed that the herbicide binds to a specific pocket within the enzyme's active site. The stability of this binding is crucial for the inhibitory effect. Molecular dynamics simulations of the fenoxaprop-p-ethyl-ACCase complex (PDB: 3JZF) indicated that the complex achieves stability after an initial adjustment period, with the ligand remaining securely in the binding pocket for the duration of the simulation. pnrjournal.com
The binding of fenoxaprop-p-ethyl within the ACCase active site is characterized by a network of specific molecular interactions. These interactions are critical for the high affinity and specificity of the inhibitor. The primary interactions observed in the computational model are detailed below.
Key interactions between fenoxaprop-p-ethyl and the ACCase binding site (based on PDB: 3JZF) include:
Hydrogen Bonds: Glutamine residues GLN_233 and GLN_237 form hydrogen bonds with the ligand, which are crucial for anchoring the inhibitor in the correct orientation within the active site. pnrjournal.com
Water Bridges: A water-mediated hydrogen bond network, involving Histidine 236 (HIS_236), further stabilizes the complex. pnrjournal.com
Ionic/Polar Interactions: Arginine 292 (ARG_292) also contributes to the binding, likely through polar or charged interactions. pnrjournal.com
These detailed structural insights derived from computational studies provide a robust framework for understanding how aryloxyphenoxypropionate herbicides, and by extension their metabolites like this compound, exert their biological activity. The identification of key interacting residues is also fundamental in explaining the molecular basis of herbicide resistance, which often arises from mutations in these specific amino acids, leading to a reduction in binding affinity.
Interactive Data Table: Key Amino Acid Interactions in the Fenoxaprop-p-ethyl-ACCase Complex (PDB: 3JZF)
| Interacting Residue | Type of Interaction | Role in Binding |
| GLN_233 | Hydrogen Bond | Anchors the ligand in the active site. pnrjournal.com |
| GLN_237 | Hydrogen Bond | Contributes to the stable orientation of the ligand. pnrjournal.com |
| HIS_209 | Hydrophobic Interaction | Enhances binding affinity through non-polar contacts. pnrjournal.com |
| HIS_236 | Water Bridge | Stabilizes the complex through a water-mediated network. pnrjournal.com |
| ARG_292 | Polar/Ionic Interaction | Contributes to the overall binding of the ligand. pnrjournal.com |
Computational Chemistry and in Silico Studies of Ethyl 2 4 Hydroxyphenyl Propanoate
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net The primary goal of docking is to predict the binding mode and affinity of the ligand-receptor interaction. The binding affinity is often estimated using a scoring function, which calculates a score or energy value (e.g., in kcal/mol) representing the strength of the interaction. researchgate.net
While specific molecular docking studies focusing on Ethyl 2-(4-hydroxyphenyl)propanoate are not extensively documented in publicly available literature, the methodology is widely applied to similar phenolic compounds. For instance, studies on compounds like Bisphenol A and Nonylphenol use docking to explore their binding mechanisms with antioxidant enzymes, identifying key amino acid residues involved in the interaction. researchgate.net
A hypothetical docking study for this compound against a target protein, such as an enzyme it might inhibit, would involve preparing the 3D structures of both the ligand and the protein. The ligand's flexible conformations would be systematically tested within the protein's binding site. The results would identify the most stable binding pose and provide a binding energy score. Analysis of this pose would reveal crucial interactions, such as hydrogen bonds involving the phenolic hydroxyl group or the ester carbonyl, and hydrophobic interactions with the phenyl ring.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value | Significance |
| Binding Affinity (kcal/mol) | -7.8 | Predicts strong binding; lower values indicate higher affinity. |
| Hydrogen Bonds | Tyr84, Ser122 | The phenolic -OH group forms a hydrogen bond with the side chain of Tyrosine 84. The ester carbonyl oxygen forms a hydrogen bond with the side chain of Serine 122. |
| Hydrophobic Interactions | Leu45, Val52, Ile100 | The phenyl ring and ethyl group are situated in a hydrophobic pocket, interacting with various nonpolar residues. |
| Pi-Pi Stacking | Phe150 | The aromatic ring of the ligand interacts with the aromatic ring of a Phenylalanine residue, contributing to binding stability. |
Molecular Dynamics Simulations to Explore Conformational Landscapes and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations are frequently employed to assess the dynamic stability of the predicted protein-ligand complex over time. researchgate.net An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a view of the complex's behavior in a simulated physiological environment. This technique is crucial for validating the docking results and understanding the flexibility of both the ligand and the protein's binding site.
The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial docked positions over the course of the simulation. A low and stable RMSD value suggests that the complex remains in a consistent conformation, indicating a stable binding mode. researchgate.net Conversely, a high or fluctuating RMSD may indicate that the ligand is unstable in the binding pocket. Additionally, MD simulations can reveal the conformational landscape of the ligand, showing the different shapes it can adopt while bound to the target. nih.gov
Table 2: Illustrative Molecular Dynamics Simulation Stability Data for a Protein-Ligand Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Interpretation |
| 0 | 0.0 | 0.0 | Initial docked pose. |
| 10 | 1.2 | 1.5 | Initial equilibration phase, system is settling. |
| 20 | 1.4 | 1.6 | System continues to equilibrate. |
| 50 | 1.5 | 1.7 | The complex has reached a stable state with minor fluctuations. |
| 100 | 1.6 | 1.8 | The complex remains stable throughout the simulation, suggesting a viable binding mode. |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide fundamental insights into a compound's stability, reactivity, and spectroscopic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 3: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electrons; related to electron-donating ability. |
| LUMO Energy | -0.9 eV | Indicates the energy of the lowest available electron orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | A relatively large gap suggests good kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.5 D | Indicates the molecule has moderate polarity, affecting its solubility and interactions. |
| Molecular Electrostatic Potential | Negative potential around oxygen atoms; Positive potential around hydroxyl hydrogen. | Predicts that the phenolic hydroxyl and ester carbonyl oxygens are sites for electrophilic attack, while the hydroxyl proton is a site for nucleophilic attack. |
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties In Silico for Research Design (excluding human data)
In silico ADMET prediction is a critical component of early-stage chemical research, allowing for the evaluation of a compound's likely pharmacokinetic and toxicity profile based solely on its chemical structure. uq.edu.au Numerous computational models and web-based platforms, such as pkCSM and ADMETlab, use quantitative structure-activity relationship (QSAR) models to predict these properties. sci-hub.senovartis.com These predictions help researchers prioritize compounds with favorable characteristics and flag those with potential liabilities, such as poor absorption or potential toxicity, for further investigation or redesign. nih.gov The following table presents predicted ADMET properties for this compound, generated using established in silico models.
Table 4: In Silico Predicted ADMET Profile for this compound
| Category | Parameter | Predicted Value/Classification | Interpretation for Research Design |
| Absorption | Human Intestinal Absorption | High (e.g., >80%) | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp) | High (e.g., >0.9) | Predicts good permeability across the intestinal epithelial cell barrier. | |
| Distribution | Plasma Protein Binding (PPB) | Moderate to High (e.g., ~85%) | A significant fraction may bind to plasma proteins, affecting the concentration of free compound available to act on targets. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross the blood-brain barrier, suggesting a lower potential for central nervous system effects. | |
| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Unlikely to interfere with the metabolism of other drugs processed by the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | Non-inhibitor | Unlikely to interfere with the metabolism of other drugs processed by the CYP3A4 enzyme. | |
| Excretion | Total Clearance (log ml/min/kg) | Low to Moderate | Suggests a moderate duration of action in a biological system. |
| Toxicity | AMES Mutagenicity | Non-mutagenic | The compound is predicted to be non-mutagenic in the Ames test, a positive indicator for safety. |
| Hepatotoxicity (Liver Injury) | Low Probability | Predicted to have a low risk of causing drug-induced liver injury. |
Homology Modeling and Protein-Ligand Interaction Fingerprinting
When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model. acs.org This process relies on a known experimental structure of a homologous protein (a "template") that shares a significant degree of sequence similarity with the target. Software like MODELLER can generate a 3D model of the target protein based on the alignment of its amino acid sequence with the template's sequence. acs.org The quality of the resulting model is then assessed using tools like Ramachandran plots, which evaluate its stereochemical validity. This modeled protein structure can then be used for molecular docking studies.
Protein-ligand interaction fingerprinting is a method used to summarize and compare the complex 3D interactions from docking or MD simulations into a simple, one-dimensional format (a bitstring). Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site. For example, a bit can be set to "1" if a hydrogen bond with Serine 122 is present, and "0" if it is not. Tools like Structural Protein-Ligand Interaction Fingerprints (SPLIF) encode the 3D structures of the interacting fragments, allowing for a detailed comparison of binding modes between different ligands or between a docked pose and a known reference complex. This allows for rapid screening and quantitative comparison of ligand binding patterns.
Table 5: Illustrative Protein-Ligand Interaction Fingerprint for this compound
| Residue | Interaction Type | Fingerprint Bit | Interpretation |
| Leu45 | Hydrophobic | 1 | A hydrophobic interaction is present. |
| Val52 | Hydrophobic | 1 | A hydrophobic interaction is present. |
| Tyr84 | H-Bond (Acceptor) | 0 | The residue is not acting as a hydrogen bond acceptor for the ligand. |
| Tyr84 | H-Bond (Donor) | 1 | The residue is acting as a hydrogen bond donor to the ligand's phenolic oxygen. |
| Ile100 | Hydrophobic | 1 | A hydrophobic interaction is present. |
| Ser122 | H-Bond (Donor) | 1 | The residue is acting as a hydrogen bond donor to the ligand's ester carbonyl. |
| Phe150 | Pi-Stacking | 1 | A pi-stacking interaction is present. |
| Arg160 | Charged (Negative) | 0 | No ionic interaction with a negatively charged group on the ligand. |
Biosynthesis and Natural Occurrence of Ethyl 2 4 Hydroxyphenyl Propanoate
Identification of Natural Sources and Biosynthetic Pathways
Ethyl 2-(4-hydroxyphenyl)propanoate is primarily recognized as a synthetic compound and a significant intermediate in the production of phenoxypropionic acid herbicides. evitachem.com While it can be sourced from the hydrolysis of its parent compound, the herbicide fenoxaprop-ethyl, its occurrence as a natural product in plants or microorganisms is not well-documented in current scientific literature.
However, related phenylpropanoic acids have been identified in biological systems. For instance, 2-(4-Hydroxyphenyl)propanoic acid, the direct precursor to this compound, has been detected in human biofluids such as blood and urine. Additionally, compounds with similar structural motifs, like 2,4-(hydroxyphenyl)-ethanol, are known to be produced by certain species of Candida yeast. nih.gov The presence of these related molecules in nature suggests that while the ethyl ester itself may not be a common natural product, the foundational chemical structure is part of biological metabolic pathways.
The biosynthesis of the core 4-hydroxyphenylpropanoic acid structure in organisms likely follows general phenylpropanoid pathways, which are widespread in plants and microorganisms. These pathways typically start from the amino acid phenylalanine or tyrosine.
Enzymatic Machinery Involved in its Biosynthesis and Degradation
The synthesis and degradation of this compound are mediated by specific classes of enzymes, particularly in the context of biotransformation and industrial biotechnology.
Key Enzymes and Their Roles:
| Enzyme Class | Specific Role in Relation to this compound | Source Organism Example |
| Lipases | Catalyze the enantioselective synthesis of the compound through kinetic resolution. They can also be involved in its hydrolysis. | Aspergillus oryzae (modified) |
| Hydroxylases | Utilize this compound as a substrate to produce R-2-(4-hydroxyphenoxy)propionic acid, a key step in the metabolism of certain herbicides. evitachem.com | Not specified in literature |
| Esterases | Mediate the hydrolysis of the ester bond, breaking down the compound into 2-(4-hydroxyphenyl)propanoic acid and ethanol. | General, widespread in microorganisms |
The enzymatic degradation of the parent herbicide, fenoxaprop-ethyl, to this compound occurs through hydrolysis, a reaction that can be facilitated by various esterase enzymes under acidic conditions. evitachem.com In biotechnological applications, modified lipases are employed to achieve high enantiomeric purity of the compound, which is crucial for its use in agrochemicals. evitachem.com
Ecological Role and Significance in Natural Systems
The specific ecological role of this compound has not been directly studied. However, the functions of structurally related phenoxypropionic acids and other phenolic compounds suggest a potential for allelopathic activity. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.
Compounds such as benzoic acid, cinnamic acid, and their derivatives, which share structural similarities with the core of this compound, are known to act as allelochemicals. nih.govresearchgate.net These substances can inhibit the growth of competing plant species by interfering with essential physiological processes like membrane permeability and enzyme function. nih.gov For example, hydrocinnamic acid has demonstrated significant inhibitory effects on the seedling growth of parasitic plants like Cuscuta campestris. mdpi.com Given these precedents, it is plausible that if produced in a natural setting, this compound could exhibit similar allelochemical properties, although this remains to be experimentally verified.
Strategies for Bio-Inspired Synthesis and Production
Bio-inspired synthesis and biotechnological production methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. nih.govfrontiersin.orgnih.gov For this compound, these strategies primarily focus on the use of enzymes and engineered microorganisms.
One of the most effective bio-inspired strategies is the use of enzymatic kinetic resolution . This method employs enzymes, such as lipases from Aspergillus oryzae, to selectively catalyze the reaction of one enantiomer of a racemic mixture, allowing for the separation of the desired optically pure isomer. evitachem.com
Another promising approach involves the use of engineered microorganisms . Yeasts and other microbes can be genetically modified to express specific enzyme pathways for the production of target molecules. acs.org While this has been demonstrated for related esters, the same principles can be applied to develop a microbial fermentation process for this compound, potentially starting from simple sugars or amino acids.
Comparison of Production Strategies:
| Strategy | Description | Advantages |
| Chemical Synthesis | Traditional organic chemistry methods involving esterification of 2-(4-hydroxyphenyl)propionic acid with ethanol. evitachem.com | High yield, well-established methods. |
| Enzymatic Resolution | Use of isolated lipases to separate enantiomers from a racemic mixture. | High enantioselectivity, mild reaction conditions. |
| Microbial Fermentation | Use of engineered yeast or bacteria to produce the compound from basic feedstocks. | Potentially sustainable and cost-effective at scale, can be designed for high selectivity. |
These bio-inspired approaches are central to the principles of "green chemistry," which aims to reduce the environmental impact of chemical processes. strath.ac.ukrsc.org
Future Directions and Emerging Research Avenues for Ethyl 2 4 Hydroxyphenyl Propanoate
Development of Novel Chemical Probes and Tools Based on its Structure
The intrinsic features of Ethyl 2-(4-hydroxyphenyl)propanoate make it a compelling scaffold for the development of novel chemical probes. Molecular imaging, a powerful tool in clinical diagnostics and biomedical research, relies on probes that can selectively bind to targets and generate a signal. mdpi.com The development of such probes often involves modifying a core structure that has an affinity for a biological target.
The structure of this compound offers several handles for chemical modification:
The Phenolic Hydroxyl Group: This group can be functionalized to attach reporter molecules such as fluorophores, biotin (B1667282) for affinity purification, or chelating agents for radiolabeling in imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). mdpi.com
The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another site for conjugation, or it can be modified to alter the compound's solubility and cell permeability.
The Aromatic Ring: The phenyl ring can be further substituted to fine-tune the electronic properties and steric profile of the molecule, potentially enhancing its selectivity and affinity for a target.
While currently known as a precursor for herbicides, its structural similarity to other biologically active phenylpropanoic acids suggests a potential for interaction with various biological targets. evitachem.comhmdb.ca By leveraging its stereochemistry, researchers could design enantiomerically pure probes, which is crucial for studying biological systems that are often stereospecific. The synthesis of derivatives, such as the varied thiazole (B1198619) derivatives developed from other starting materials for anticancer research, serves as a blueprint for how a core structure can be diversified to create a library of potential probes. mdpi.com
Integration with Systems Biology Approaches to Elucidate Broader Biological Impacts
Systems biology offers a holistic view of biological processes by integrating multiple data sources, such as genomics, proteomics, and metabolomics. This compound is primarily known as a degradation product of the herbicide Fenoxaprop-ethyl. evitachem.comchemicalbook.com A systems biology approach could provide a comprehensive understanding of its environmental and biological impact.
Future research could focus on:
Metabolomic Profiling: When introduced into an environmental system (e.g., soil, water) or a non-target organism, how does this compound alter the metabolic fingerprint? This could reveal unexpected biological pathways that are affected by its presence.
Proteomic Analysis: Investigating changes in protein expression in cells or organisms exposed to the compound could identify specific protein targets or cellular stress responses. Given its known role in modulating enzyme activity, this could be a particularly fruitful avenue. evitachem.com
Network Biology: By integrating metabolomic and proteomic data, researchers could construct interaction networks to visualize the broader biological perturbations caused by the compound. This could help in predicting its long-term ecological effects or identifying potential biomarkers for environmental exposure.
These approaches would move the study of this compound beyond a single endpoint, providing a dynamic and integrated view of its interactions within a complex biological system.
Exploration of Supramolecular Chemistry and Material Science Applications (non-biological)
The potential of this compound extends beyond the biological realm into material science and supramolecular chemistry. evitachem.com The ability of molecules to self-assemble into ordered structures is the foundation of supramolecular chemistry, leading to the creation of novel materials with unique properties.
The key structural features of this compound that are relevant for material science include:
Hydrogen Bonding: The phenolic hydroxyl group and the carbonyl oxygen of the ester are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions can drive the self-assembly of molecules into well-defined architectures like liquid crystals, organogels, or molecular tapes.
Chirality: The presence of a stereocenter in (R)-Ethyl 2-(4-hydroxyphenyl)propanoate is of significant interest. Chiral molecules can self-assemble into helical or other complex chiral superstructures. These chiral materials could have applications in asymmetric catalysis, chiral separation, and optics.
Aromatic Stacking: The phenyl ring can participate in π-π stacking interactions, further stabilizing supramolecular assemblies and influencing the electronic properties of the resulting material.
Research in this area would involve synthesizing derivatives to modulate the self-assembly process and characterizing the resulting materials using techniques like X-ray diffraction, scanning electron microscopy, and circular dichroism spectroscopy.
Challenges in Scalable and Sustainable Production for Research Purposes
For any compound to be widely used in research, its synthesis must be efficient, cost-effective, and environmentally sustainable. While this compound is commercially available, challenges remain in its scalable and sustainable production, particularly for the enantiomerically pure forms required for many advanced applications. chemicalbook.com
One documented synthesis involves the reaction of hydroquinone (B1673460) with (R)-ethyl O-bezenesulfonyl lactate (B86563), achieving a high yield of 86.7%. chemicalbook.com However, scaling up such reactions can often lead to issues with reaction control, product purification, and waste management. A patent for a newer synthesis method highlights the goal of overcoming the defects of existing routes, such as the use of expensive raw materials and the generation of by-products. google.com This method uses a phase transfer catalyst and aims for higher selectivity and environmental friendliness. google.com
The primary challenges include:
Enantioselectivity: Achieving high enantiomeric purity on a large scale can be difficult and expensive, often requiring chiral starting materials, chiral catalysts, or difficult resolution steps.
Raw Material Cost: The cost and availability of starting materials, such as hydroquinone and chiral lactate derivatives, can be a significant barrier. google.comchemicalbook.com
Sustainability: Traditional organic synthesis methods can generate significant chemical waste. Developing "green" synthetic routes that use less hazardous solvents, reduce by-products, and operate under milder conditions is a key challenge. google.com
Future research will likely focus on developing catalytic asymmetric syntheses and flow chemistry processes to address these challenges, making high-purity this compound more accessible for a broader range of research applications.
| Method | Key Reagents | Reported Advantages/Features | Potential Challenges | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | Hydroquinone, (R)-ethyl O-bezenesulfonyl lactate, Sodium carbonate | High reported yield (86.7%) for the (R)-enantiomer. | Scalability, potential for by-products, purification. | chemicalbook.com |
| Phase Transfer Catalysis | Hydroquinone, Ethyl tosylate, Phase transfer catalyst, Alkali | Aims for high selectivity, fewer by-products, use of cheaper/safer materials, mild conditions. | Optimization of catalyst and reaction conditions for industrial scale. | google.com |
Multidisciplinary Research Collaborations for Comprehensive Understanding
A comprehensive understanding of a molecule as versatile as this compound can only be achieved through multidisciplinary collaboration. The future of research on this compound lies at the intersection of several scientific fields:
Organic and Medicinal Chemistry: To design and synthesize novel derivatives, probes, and materials. chemicalbook.com
Biochemistry and Pharmacology: To investigate the biological activity of new derivatives and elucidate their mechanisms of action. evitachem.com
Environmental Science and Toxicology: To assess the ecological impact of the compound as a herbicide metabolite and understand its fate in the environment. chemicalbook.com
Material Science and Physics: To explore its potential in supramolecular assemblies and develop new functional materials. evitachem.com
Computational Chemistry: To model molecular interactions, predict properties of new derivatives, and guide experimental design.
Agricultural Science: To continue exploring its role in the development of efficient and safe agrochemicals. google.com
By fostering collaborations between these diverse fields, the scientific community can unlock the full potential of this compound, transforming it from a simple synthetic intermediate into a valuable tool for discovery and innovation.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and stereochemistry. For example, the phenolic -OH proton appears as a singlet at δ 9.2–9.5 ppm .
- GC-FID/MS : Quantifies purity and detects degradation products (e.g., free acid or ethyl ether byproducts) .
- HSQC NMR : Maps lignin-derived monomer stabilization in environmental applications .
- HPLC-PDA : Validates enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) for (S)- and (R)-isomers .
How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives in modulating metabotropic receptor 2 activity?
Advanced
Experimental Design :
- Structural modifications : Introduce substituents (e.g., fluoro, methoxy) at the phenyl ring or ester group to assess steric/electronic effects .
- In vitro assays : Use HEK293 cells expressing mGluR2 to measure cAMP inhibition. Compare EC₅₀ values of derivatives .
- Molecular docking : Simulate binding affinity to the allosteric site of mGluR2 using AutoDock Vina .
Key Metrics : - Enhancement factor : Ratio of agonist potency in the presence of the compound.
- Brain permeability : LogP values >2.0 (calculated via HPLC) correlate with CNS penetration .
What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different in vitro and in vivo models?
Advanced
Contradictions often arise from:
- Model specificity : In vitro taste receptor assays (e.g., hTAS2R16) may conflict with in vivo brain receptor modulation due to tissue-specific metabolism .
Resolution strategies : - Pharmacokinetic profiling : Measure plasma and brain concentrations via LC-MS to confirm bioavailability .
- Metabolite screening : Identify active metabolites (e.g., hydrolyzed propanoic acid) using HRMS .
- Dose-response normalization : Adjust for species-specific metabolic rates (e.g., murine vs. human CYP450 isoforms) .
What are the documented biological roles of this compound, and what experimental models are used to validate these effects?
Q. Basic
- Taste modulation : Inhibits bitter taste receptors (e.g., hTAS2R16) in HEK293 cell assays .
- Neuroprotection : Enhances mGluR2 activity in rat hippocampal slices, reducing glutamate excitotoxicity .
- Anti-inflammatory action : Suppresses COX-2 expression in LPS-stimulated RAW264.7 macrophages (IC₅₀ ~10 µM) .
Validation models : - In vitro : Primary neuronal cultures for neuroprotection .
- In vivo : Carrageenan-induced paw edema in mice for anti-inflammatory testing .
How can computational methods be integrated with experimental data to predict the metabolic stability of this compound derivatives?
Q. Advanced
- QSAR modeling : Train models using datasets of hepatic microsomal clearance rates to predict t₁/₂ .
- CYP450 docking : Identify metabolic hotspots (e.g., ester hydrolysis sites) via Glide SP simulations .
- In vitro-in vivo extrapolation (IVIVE) : Combine hepatocyte clearance data with Simcyp® simulations to predict human pharmacokinetics .
What methodological approaches are used to assess the environmental impact of this compound during lignin deconstruction processes?
Q. Advanced
- Catalytic stability studies : Monitor lignin monomer yields (via GC-FID/MS) using heterogeneous catalysts (e.g., Pt/Al₂O₃) under solvothermal conditions .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .
- Degradation tracking : Use ¹⁴C-labeled compound to trace biodegradation pathways in soil microcosms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
